molecular formula C18H14F3N3OS B2796674 3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide CAS No. 478076-93-6

3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide

Cat. No.: B2796674
CAS No.: 478076-93-6
M. Wt: 377.39
InChI Key: QRVMNGVSXCUIFM-WSDLNYQXSA-N
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Description

The compound 3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide (hereafter referred to as Compound A) is a heterocyclic carbohydrazide derivative with a thiophene core. Its structure includes:

  • A thiophene-2-carbohydrazide backbone.
  • A 1H-pyrrol-1-yl substituent at the 3-position of the thiophene ring.
  • An (E)-1-[3-(trifluoromethyl)phenyl]ethylidene hydrazide group at the N'-position.

Molecular Formula: C₁₈H₁₄F₃N₃OS
Molecular Weight: 377.39 g/mol .
Key Features:

  • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.
  • The pyrrole-thiophene hybrid system may confer π-π stacking interactions in biological targets.
  • The (E)-configuration of the ethylidene group is critical for structural rigidity and binding affinity .

Properties

IUPAC Name

3-pyrrol-1-yl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c1-12(13-5-4-6-14(11-13)18(19,20)21)22-23-17(25)16-15(7-10-26-16)24-8-2-3-9-24/h2-11H,1H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMNGVSXCUIFM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14F3N3S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{S}

This structure includes a pyrrole ring, a thiophene moiety, and a trifluoromethylphenyl group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against various bacterial strains.
  • Antitumor Potential : Some related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential antitumor activity.

Antimicrobial Activity

In studies focused on compounds with similar structures, it was found that they exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

These results indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy. While specific data for the compound is limited, its structural analogs provide insights into its potential effectiveness.

Antitumor Activity

Recent investigations into similar hydrazide derivatives have shown promising results in inhibiting tumor growth. For example:

  • Case Study 1 : A study evaluating a related compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating effective growth inhibition.
  • Case Study 2 : Another derivative exhibited significant apoptosis induction in cancer cells, suggesting mechanisms involving programmed cell death pathways.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, potentially disrupting their normal function.
  • Receptor Binding : The presence of functional groups allows for binding to various receptors, influencing signal transduction pathways associated with cell growth and survival.

Research Findings

A review of recent literature highlights the ongoing exploration of pyrazole and thiophene derivatives as promising candidates for drug development. Notably:

  • Compounds exhibiting structural similarities to This compound have been shown to inhibit key targets involved in cancer progression and inflammation.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Substituents Molecular Weight Key Differences vs. Compound A
Compound A Thiophene 3-pyrrole, N'-(3-CF₃-phenyl ethylidene) 377.39 Reference compound
N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide Pyrazole 3-thienyl, N'-(2-Cl-phenyl ethylidene) ~360 (estimated) Pyrazole core; Cl substituent instead of CF₃
N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide Thiophene N'-(4-F-phenyl methylidene) 264.28 Lacks pyrrole and CF₃ groups; smaller molecular weight

Key Observations :

  • Fluorophenyl-substituted compounds (e.g., ) have lower molecular weights, which may improve solubility but reduce target affinity.

Substituent Effects

Compound Name Substituent Position & Group Biological Activity (if reported)
Compound A 3-pyrrole, N'-(3-CF₃-phenyl ethylidene) Not explicitly reported; inferred pesticidal/antimicrobial potential
(10E,12E)-N5'-((3-methyl-1H-pyrrol-2-yl)methylene)-N2'-((4-methyl-1H-pyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide Dual pyrrole substituents Antimicrobial (broad-spectrum)
2-{(1E)-2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide CF₃-phenyl, cyanophenyl Voltage-dependent sodium channel blocker

Key Observations :

  • Dual pyrrole substituents (e.g., ) enhance antimicrobial activity, but Compound A’s single pyrrole may limit this effect unless compensated by the CF₃ group.

Physicochemical Properties

Property Compound A N′-[(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide Thiophene-2,5-dicarbohydrazide
Molecular Weight 377.39 264.28 383.12
Lipophilicity (LogP) High (due to CF₃) Moderate Moderate
Solubility Low (non-polar) Higher (polar F substituent) Low (dual carbohydrazide)

Key Observations :

  • Compound A’s CF₃ group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Fluorophenyl analogs (e.g., ) balance solubility and bioavailability better due to polar substituents.

Q & A

Q. What are the key structural features and molecular properties of this compound?

The compound features a thiophene core substituted with a pyrrole ring and a trifluoromethylphenyl ethylidene hydrazide group. Its molecular formula is C₁₅H₁₃N₃OS₂ , with a molecular weight of 315.42 g/mol . The hydrazone linkage (C=N–NH–) and trifluoromethyl group contribute to its electronic properties and potential bioactivity. Key characterization parameters include:

PropertyMethodPurpose
Molecular conformationX-ray crystallographyConfirm spatial arrangement
Functional groupsFT-IR, ¹H/¹³C NMRIdentify hydrazone, CF₃, and rings
PurityHPLC, TLCAssess synthetic yield optimization

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves a condensation reaction between a thiophene-2-carbohydrazide derivative and a 3-(trifluoromethyl)phenyl ethylidene precursor. Key steps include:

  • Step 1 : Preparation of the thiophene-2-carbohydrazide intermediate via hydrazine addition to a thiophene carbonyl .
  • Step 2 : Condensation with 1-[3-(trifluoromethyl)phenyl]ethylidene under acidic catalysis (e.g., acetic acid) at reflux .
  • Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirm hydrazone linkage (δ ~8–10 ppm for N–H) and aromatic proton environments .
  • Mass spectrometry (MS) : Verify molecular weight via ESI-TOF or MALDI-TOF .
  • Elemental analysis : Validate purity (>95%) by matching calculated/observed C, H, N, S ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Optimization strategies include:

  • Catalyst screening : Compare yields using Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs under reflux) .
  • Solvent effects : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .

Q. Example optimization table :

ConditionYield (%)Purity (%)Reference
Ethanol, reflux, 12h6592
DMF, microwave, 30min7895

Q. What are the stability profiles under varying pH and temperature conditions?

Stability studies reveal:

  • pH sensitivity : Degrades in basic conditions (pH >9) due to hydrazone hydrolysis. Stable in acidic-neutral buffers (pH 4–7) .
  • Thermal stability : Decomposes above 150°C; store at 4°C under inert atmosphere to prevent oxidation .

Q. How can computational methods guide the analysis of its biological activity?

  • Molecular docking : Predict binding affinity with targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., CF₃ position) with anti-inflammatory activity using datasets from analogous pyrazole-thiophene derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How do structural modifications impact reactivity and bioactivity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Pyrrole substitution : Modulates electronic effects, altering redox potential in electrochemical assays .
  • Hydrazone linkage : Critical for metal chelation (e.g., Cu²⁺, Fe³⁺), relevant to antioxidant activity studies .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • Dose-response assays : Use IC₅₀ values from enzyme inhibition studies (e.g., COX-2) to standardize activity comparisons .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
  • Control experiments : Test against known inhibitors (e.g., celecoxib) to validate assay conditions .

Methodological Notes

  • Contradictions : Synthesis yields vary across studies due to solvent purity and catalyst choice. Reproducibility requires strict adherence to anhydrous conditions .
  • Advanced tools : Synchrotron-based XRD resolves crystallographic ambiguities in hydrazone conformation .

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